molecular formula C20H13BrN2O4S B12736792 Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester CAS No. 111044-15-6

Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester

Cat. No.: B12736792
CAS No.: 111044-15-6
M. Wt: 457.3 g/mol
InChI Key: WXFIJTHWHCQBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester is a chemical compound with the molecular formula C20H13BrN2O4S and a molecular weight of 457.2972 . This compound is known for its unique structure, which includes a bromophenyl group and a benzoyl-nitrophenyl ester group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester involves several steps. The synthetic route typically starts with the preparation of the bromophenyl and benzoyl-nitrophenyl intermediates. These intermediates are then reacted under specific conditions to form the final ester compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester undergoes various chemical reactions, including:

Scientific Research Applications

Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester can be compared with other similar compounds, such as:

Properties

CAS No.

111044-15-6

Molecular Formula

C20H13BrN2O4S

Molecular Weight

457.3 g/mol

IUPAC Name

[2-(2-benzoyl-4-nitrophenyl)-4-bromophenyl]carbamothioic S-acid

InChI

InChI=1S/C20H13BrN2O4S/c21-13-6-9-18(22-20(25)28)16(10-13)15-8-7-14(23(26)27)11-17(15)19(24)12-4-2-1-3-5-12/h1-11H,(H2,22,25,28)

InChI Key

WXFIJTHWHCQBEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C3=C(C=CC(=C3)Br)NC(=O)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.